Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1330583-61-3
VCID: VC2681326
InChI: InChI=1S/C11H9IN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15)
SMILES: CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)I
Molecular Formula: C11H9IN2O3
Molecular Weight: 344.1 g/mol

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate

CAS No.: 1330583-61-3

Cat. No.: VC2681326

Molecular Formula: C11H9IN2O3

Molecular Weight: 344.1 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate - 1330583-61-3

Specification

CAS No. 1330583-61-3
Molecular Formula C11H9IN2O3
Molecular Weight 344.1 g/mol
IUPAC Name ethyl 6-iodo-2-oxo-1H-1,8-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C11H9IN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15)
Standard InChI Key IHTBZUFLFJYKJF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)I
Canonical SMILES CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)I

Introduction

Chemical Structure and Properties

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is characterized by its unique molecular structure containing a naphthyridine core with specific functional group modifications. The compound features a bicyclic heterocyclic structure with nitrogen atoms at positions 1 and 8, along with key functional groups including a hydroxyl group at position 2, an iodine atom at position 6, and an ethyl carboxylate group at position 3.

Chemical Identifiers and Basic Properties

The compound can be identified through various chemical identification systems as detailed in Table 1.

Table 1: Chemical Identifiers of Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate

ParameterValue
CAS Number1330583-61-3
IUPAC Nameethyl 6-iodo-2-oxo-1H-1,8-naphthyridine-3-carboxylate
Molecular FormulaC₁₁H₉IN₂O₃
Molecular Weight344.1 g/mol
Standard InChIInChI=1S/C11H9IN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15)
Standard InChIKeyIHTBZUFLFJYKJF-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC2=CC(=CN=C2NC1=O)I
PubChem Compound ID56773860

The compound exhibits specific physicochemical properties that influence its behavior in biological systems and chemical reactions. It exists as a solid at room temperature with characteristic solubility and stability profiles consistent with its functional groups.

Structural Characteristics

The 1,8-naphthyridine core present in this compound confers specific electronic and chemical properties that are relevant to its potential applications. The presence of the iodine atom at position 6 significantly influences the electron distribution within the molecule and provides a reactive site for potential derivatization. The hydroxyl group at position 2 exists in tautomeric equilibrium with the oxo form (2-oxo-1H-1,8-naphthyridine), which is typically the predominant form in solution.

Synthesis Methods

The synthesis of ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate can be accomplished through various synthetic routes, with the choice of method often depending on available precursors, desired scale, and specific laboratory capabilities.

Conventional Synthetic Approaches

Several classical approaches for synthesizing 1,8-naphthyridine derivatives include the Gould-Jacobs reaction, which has been widely reported in the literature. This method involves the condensation of substituted 2-aminopyridines with diethyl ethoxymethylenemalonate, followed by thermal cyclization at elevated temperatures (typically around 250°C) in diphenyl ether to yield ethyl-substituted 1,8-naphthyridine-3-carboxylates .

The specific iodination at position 6 typically requires additional selective halogenation steps after formation of the core naphthyridine structure. The general synthetic pathway for related compounds follows a scheme as represented below:

  • Condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate

  • Thermal cyclization to form the naphthyridine core

  • Selective iodination at position 6

  • Final product purification and characterization

Modern Green Synthetic Methods

Recent developments in green chemistry have led to more environmentally friendly approaches for synthesizing 1,8-naphthyridine derivatives. Ultrasonic irradiation has emerged as a promising method that offers several advantages over conventional synthesis techniques, including improved yields, shorter reaction times, and milder reaction conditions .

The optimization of reaction parameters such as solvent choice, temperature, catalyst amount, and reaction time plays a crucial role in enhancing the efficiency of these synthetic methods. For instance, using morpholine as a catalyst in aqueous conditions under ultrasonic irradiation has been reported to effectively synthesize related ethyl 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate derivatives .

Ionic Liquid-Catalyzed Synthesis

Another innovative approach for synthesizing 1,8-naphthyridine derivatives involves the use of basic ionic liquids (ILs) as both green solvents and catalysts. The Friedlander reaction, which typically uses 2-amino-3-pyridinecarboxaldehyde and appropriate ketones as substrates, has been successfully catalyzed using ionic liquids such as [Bmmim][Im] to achieve good yields of naphthyridine products .

This methodology represents a more environmentally sustainable approach compared to traditional methods that often require harsh reaction conditions and generate substantial waste. The use of ILs allows for potentially easier product isolation and catalyst recycling .

Applications in Research and Medicine

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate and related 1,8-naphthyridine derivatives have attracted significant interest due to their diverse potential applications.

Material Science Applications

Beyond medicinal applications, 1,8-naphthyridine derivatives have potential uses in materials science. For example, the model product 2,3-diphenyl-1,8-naphthyridine has been combined with carboxyethylthiosuccinic acid to form ionic liquid corrosion inhibitors with high efficiency (96.95% inhibition efficiency at 1 mM concentration) .

The unique structural features of ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate, including its potential for hydrogen bonding through the hydroxyl group and its capability for halogen bonding through the iodine atom, make it a candidate for applications in crystal engineering and the development of functional materials.

Research Tool Applications

Analytical Characterization

Spectroscopic Analysis

The identity and purity of ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate can be confirmed through various spectroscopic methods. For related 1,8-naphthyridine derivatives, confirmation typically involves:

  • Infrared (IR) spectroscopy

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)

  • Mass spectrometry

These analytical techniques provide essential structural information and help ensure the compound's identity and purity before use in research applications .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and quality control of 1,8-naphthyridine derivatives. These methods allow for the detection and quantification of potential impurities or synthesis byproducts.

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